
Vasicine hydrochloride
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de peganina se puede sintetizar a partir de la planta Peganum harmala. El proceso implica la extracción de los alcaloides utilizando una solución de ácido sulfúrico al 2%, seguida de adsorción utilizando una resina de intercambio catiónico . Los alcaloides se eluyen luego con una solución de amoníaco-etanol, y la solución resultante se trata con cloroformo. La solución de cloroformo se concentra y la peganina se deposita. La base se convierte luego en clorhidrato de peganina y se purifica por recristalización a partir de etanol .
Métodos de producción industrial
La producción industrial de clorhidrato de peganina sigue un proceso de extracción y purificación similar, utilizando técnicas de extracción y adsorción a gran escala para obtener el compuesto a partir de fuentes vegetales .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de peganina experimenta diversas reacciones químicas, incluyendo oxidación y reacciones fotoquímicas . Por ejemplo, la deoxipeganina, un compuesto relacionado, se puede oxidar a desoxivasicinona mediante oxidación fotoquímica .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran clorhidrato de peganina incluyen ácido sulfúrico, amoníaco, etanol y cloroformo . La oxidación fotoquímica a menudo implica la exposición a la luz y el uso de solventes como el cloroformo .
Productos principales formados
Los productos principales formados a partir de las reacciones del clorhidrato de peganina incluyen desoxivasicinona y otros derivados de quinazolina .
Aplicaciones Científicas De Investigación
Medicinal Applications
1.1 Anticholinesterase Activity
Vasicine hydrochloride has shown promise as a natural cholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer’s disease. In vitro studies revealed that vasicine exhibits anticholinesterase activity, suggesting its potential use in enhancing cognitive function by inhibiting the breakdown of acetylcholine .
1.2 Abortifacient Effects
Historically, vasicine has been investigated for its abortifacient properties. Clinical studies indicated that higher doses (over 60 mg) resulted in successful termination of pregnancy with minimal side effects, making it a candidate for medical abortion protocols . The mechanism appears to involve oxytocic activity, stimulating uterine contractions.
Antimicrobial Properties
Vasicine demonstrates significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Salmonella typhimurium, with varying degrees of inhibition observed .
Table 1: Antimicrobial Efficacy of Vasicine
Microorganism | Zone of Inhibition (mm) |
---|---|
S. aureus | 12 |
Salmonella typhimurium | 8 |
Micrococcus luteus | 10 |
Proteus mirabilis | 0 |
Antioxidant and Cytotoxic Properties
Vasicine also exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The DPPH radical scavenging assay demonstrated that vasicine has a significant capacity to neutralize free radicals, with an IC50 value indicating effective antioxidant activity .
In cytotoxic studies against cancer cell lines, vasicine showed moderate cytotoxicity against A549 lung adenocarcinoma cells, suggesting potential for further development in cancer therapeutics .
Inhibition of Enzymatic Activity
Research indicates that vasicine inhibits enzymes such as acetylcholinesterase and trypsin, which could have implications for drug development targeting various enzymatic pathways involved in disease processes .
Safety and Toxicology Studies
Clinical safety assessments have been conducted to evaluate the tolerability of vasicine in humans. A study involving intravenous administration showed no severe adverse effects at doses ranging from 0.5 to 16 mg . This supports the compound's potential for therapeutic use.
Mecanismo De Acción
El clorhidrato de peganina ejerce sus efectos a través de varios objetivos y vías moleculares. Por ejemplo, su actividad antileishmanial está mediada por la inducción de apoptosis en Leishmania donovani a través de la pérdida del potencial de la membrana transitoria mitocondrial . El compuesto también inhibe la topoisomerasa I del ADN, contribuyendo a sus efectos antiparasitarios .
Comparación Con Compuestos Similares
El clorhidrato de peganina es único entre los alcaloides de quinazolina debido a sus propiedades farmacológicas específicas. Los compuestos similares incluyen:
Deoxipeganina: Se somete a oxidación para formar desoxivasicinona.
Vasicolina: Se convierte en vasicolinona a través de la oxidación.
Adhatodina: Se transforma en anisotina.
Tetrametilenquinazolina: Se oxida a tetrametilenquinazolona.
Estos compuestos comparten similitudes estructurales pero difieren en sus efectos y aplicaciones farmacológicas específicas.
Actividad Biológica
Vasicine hydrochloride, an alkaloid derived from the plant Adhatoda vasica, exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antioxidant properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
Vasicine is characterized by its quinazoline skeleton, which is crucial for its biological activities. The compound's structure has been confirmed through various spectroscopic techniques, including NMR and mass spectrometry. Its molecular formula is with a molecular weight of 198.25 g/mol.
1. Enzyme Inhibition
Vasicine exhibits significant inhibitory activity against several enzymes:
- Cholinesterase Inhibition : Vasicine has been identified as a potential natural cholinesterase inhibitor, which may be beneficial in treating Alzheimer's disease. In preclinical studies, it demonstrated promising anticholinesterase activity with an IC50 value of approximately 50 µM .
- Trypsin Inhibition : In vitro assays showed moderate inhibition of trypsin (37.4% inhibition) compared to standard inhibitors .
2. Antioxidant Activity
Vasicine's antioxidant capacity has been evaluated using various assays:
Assay | IC50 (µg/ml) |
---|---|
DPPH Radical Scavenging | 18.2 |
ABTS Assay | 11.5 |
Ferric Reducing Power (FRAP) | 15 |
Hydroxyl Radical Scavenging | 22 |
Hydrogen Peroxide Scavenging | 27.8 |
The compound's ability to scavenge free radicals indicates its potential in preventing oxidative stress-related diseases .
3. Antimicrobial Activity
Vasicine has demonstrated antimicrobial properties against various pathogens:
- It showed effective antibacterial activity in colony-forming unit assays, with notable effects against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/ml for different bacterial strains .
4. Anti-inflammatory Activity
Research indicates that vasicine possesses anti-inflammatory properties:
- It inhibited lipooxygenase and proteinase with IC50 values of 76 µg/ml and 51.7 µg/ml, respectively .
- Its efficacy was further supported by studies demonstrating reduced inflammation markers in animal models.
5. Antidiabetic Activity
Vasicine also shows promise in managing diabetes:
- It inhibited α-amylase and α-glucosidase with IC50 values of 47.6 µg/ml and 49.68 µg/ml respectively, suggesting its potential as a therapeutic agent for diabetes management .
6. Anticancer Activity
Preliminary studies indicate that vasicine may have anticancer effects:
- It exhibited cytotoxicity against lung cancer cells (IC50 = 46.5 µg/ml) and human fibroblast cells (IC50 = 82.5 µg/ml) .
- Further research is needed to explore its mechanisms of action in cancer therapy.
Case Studies
Recent studies have explored the effects of vasicine in various models:
- Neuroinflammatory Models : A study on zebrafish demonstrated that vasicine improved behavioral patterns and reduced neuroinflammation markers after treatment with vasicine over a period of 14 days .
- Metabolism Studies : Investigations into the metabolism of vasicine revealed the presence of 72 metabolites when administered to rats, indicating complex metabolic pathways that could influence its pharmacokinetics .
Propiedades
IUPAC Name |
(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992370 | |
Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7174-27-8 | |
Record name | Vasicine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007174278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7174-27-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VASICINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57XIG5Y4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological effects of Vasicine Hydrochloride observed in pre-clinical studies?
A1: Pre-clinical studies using isolated rat uteri have shown that this compound can potentiate the contractions induced by prostaglandins. [] This suggests a potential role for this compound in enhancing uterine contractility. Additionally, research indicates that this compound may possess thrombopoietic activity, meaning it could stimulate the production of platelets. []
Q2: Have any human studies been conducted on this compound, and if so, what were the findings?
A2: Yes, a study on human volunteers assessed the safety and tolerance of this compound. [] The study involved administering varying doses (0.5-16 mg) of this compound intravenously to 24 volunteers. Results indicated that the compound was well-tolerated up to the highest tested dose, with no significant adverse effects observed on clinical examination, hematological and biochemical parameters, or kidney and liver function tests. Notably, the study reported that this compound administration led to uterine contractions, supporting its potential as an oxytocic agent. []
Q3: What is the mechanism of action of this compound in inducing uterine contractions?
A3: While the exact mechanism of action remains unclear, studies suggest that this compound may work by potentiating the effects of prostaglandins on the uterus. [] Prostaglandins are known to play a crucial role in uterine contractions, particularly during labor. Further research is needed to fully elucidate the molecular pathways involved.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.